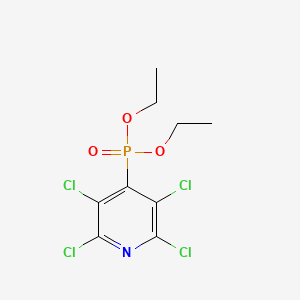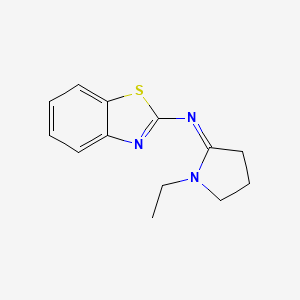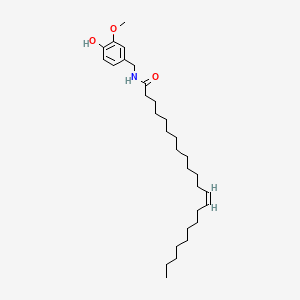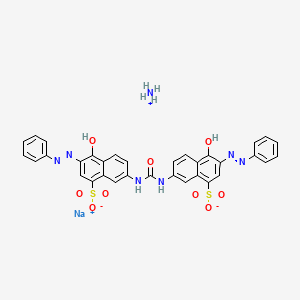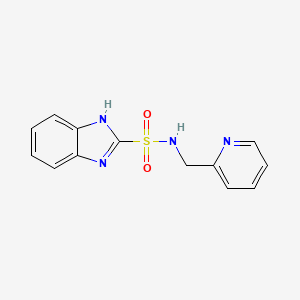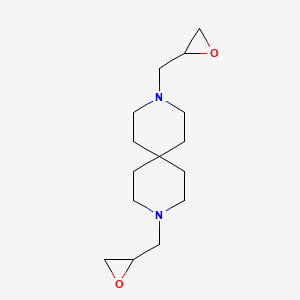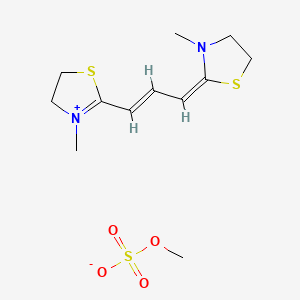
4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinylidene intermediate, followed by its reaction with appropriate thiazolium precursors under controlled conditions. Common reagents used in these reactions include methyl iodide, thionyl chloride, and various solvents such as dichloromethane and ethanol. The reaction conditions often require precise temperature control and inert atmosphere to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways and target specific molecular structures.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activities. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolium Salts: Compounds with similar thiazolium structures, such as thiamine pyrophosphate, exhibit comparable reactivity and applications.
Thiazolidinones: These compounds share the thiazolidinylidene moiety and are used in similar synthetic and biological contexts.
Uniqueness
4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate is unique due to its combined thiazolium and thiazolidinylidene structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
93839-22-6 |
|---|---|
Molecular Formula |
C12H20N2O4S3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2E)-3-methyl-2-[(E)-3-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine;methyl sulfate |
InChI |
InChI=1S/C11H17N2S2.CH4O4S/c1-12-6-8-14-10(12)4-3-5-11-13(2)7-9-15-11;1-5-6(2,3)4/h3-5H,6-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GWUOMGWFFISCCU-UHFFFAOYSA-M |
Isomeric SMILES |
CN\1CCS/C1=C/C=C/C2=[N+](CCS2)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CN1CCSC1=CC=CC2=[N+](CCS2)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



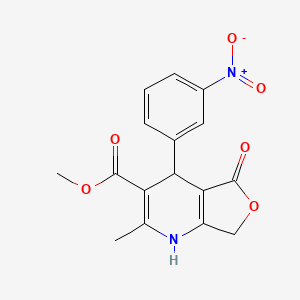

![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
